molecular formula C12H9BrClN3OS B2440733 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 872868-94-5

5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2440733
CAS RN: 872868-94-5
M. Wt: 358.64
InChI Key: YDSYIBABBWPQFA-UHFFFAOYSA-N
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Description

5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrimidine derivative that has shown promising results in various research studies.

Scientific Research Applications

5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including protein kinase C, Janus kinase 2, and phosphodiesterase 5. These enzymes and receptors play critical roles in various physiological and pathological processes, making 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its binding to the active site of target enzymes and receptors, leading to their inhibition. This inhibition can result in the modulation of various signaling pathways, ultimately leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide have been studied in various in vitro and in vivo models. It has been shown to exhibit anti-inflammatory, antitumor, and antiplatelet activities, among others. These effects are attributed to the compound's ability to modulate various signaling pathways, including the NF-κB, JAK/STAT, and cGMP pathways.

Advantages and Limitations for Lab Experiments

5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown high purity and high yield. It also exhibits potent inhibitory activity against various enzymes and receptors, making it a promising candidate for drug discovery and development. However, the compound's limited solubility in aqueous solutions and potential toxicity at high concentrations are some of the limitations that need to be considered in lab experiments.

Future Directions

There are several future directions for the research and development of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One direction is the optimization of the compound's pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Another direction is the identification of new targets for the compound's inhibitory activity, leading to the development of novel therapeutic agents. Additionally, the use of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-chloro-5-bromoaniline in the presence of potassium carbonate and copper powder. The resulting product is then treated with thioacetamide to obtain the final compound. This synthetic method has been optimized to yield high purity and high yield of the compound.

properties

IUPAC Name

5-bromo-N-(4-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN3OS/c1-19-12-15-6-9(13)10(17-12)11(18)16-8-4-2-7(14)3-5-8/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSYIBABBWPQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

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